molecular formula C29H30Cl3FN6O3 B15141959 KRAS G12C inhibitor 32

KRAS G12C inhibitor 32

Cat. No.: B15141959
M. Wt: 635.9 g/mol
InChI Key: ZQYOQPIFEDBQMJ-INIZCTEOSA-N
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Description

KRAS G12C inhibitors represent a breakthrough in targeting the previously "undruggable" KRAS mutation, which occurs in approximately 13% of non-small cell lung cancer (NSCLC) and 3% of colorectal cancer (CRC) cases globally . These inhibitors covalently bind to the mutant cysteine residue at codon 12 in the inactive GDP-bound state of KRAS G12C, preventing GTP exchange and downstream oncogenic signaling . The first-generation inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), received FDA approval in 2021 and 2022, respectively, for NSCLC .

Properties

Molecular Formula

C29H30Cl3FN6O3

Molecular Weight

635.9 g/mol

IUPAC Name

1-[4-[4,6,20-trichloro-3-fluoro-15-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-11-oxa-8,14,16-triazatetracyclo[10.8.0.02,7.013,18]icosa-1(20),2(7),3,5,12,14,16,18-octaen-17-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C29H30Cl3FN6O3/c1-3-21(40)38-8-10-39(11-9-38)28-17-13-18(30)22-23-24(33)19(31)14-20(32)26(23)34-6-12-41-27(22)25(17)35-29(36-28)42-15-16-5-4-7-37(16)2/h3,13-14,16,34H,1,4-12,15H2,2H3/t16-/m0/s1

InChI Key

ZQYOQPIFEDBQMJ-INIZCTEOSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4

Canonical SMILES

CN1CCCC1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 32 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The goal is to produce the compound in sufficient quantities for clinical trials and potential commercial use .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 32 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, copper), and oxidizing agents (e.g., hydrogen peroxide, potassium permanganate). Reaction conditions may vary depending on the specific step, but typically involve controlled temperatures, inert atmospheres, and specific pH levels .

Major Products Formed

The major product formed from the reactions involving this compound is the covalently bound KRAS G12C-inhibitor complex, which effectively inhibits the activity of the mutant KRAS protein .

Mechanism of Action

KRAS G12C inhibitor 32 exerts its effects by specifically targeting the cysteine residue at position 12 of the KRAS protein. The compound forms a covalent bond with this residue, trapping the KRAS protein in its inactive GDP-bound state. This prevents the protein from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .

Comparison with Similar Compounds

Efficacy in Clinical Trials

Compound ORR in NSCLC ORR in CRC Key Clinical Findings
Sotorasib 32.2% 7.1% FDA-approved for NSCLC; durable responses (median PFS: 6.3 months) in pretreated patients .
Adagrasib 43% 17% Higher selectivity (1000-fold vs. sotorasib); enhanced CNS penetration .
GDC-6036 66%* N/A Combined with cetuximab in CRC; superior ORR in early trials .
D-1553 38% Under study Preclinical activity in xenograft models; phase I trials ongoing .

*ORR for GDC-6036 in combination therapy.

  • Tumor-Type Specificity : NSCLC patients show higher response rates compared to CRC due to intrinsic KRAS G12C biochemical properties (e.g., retained GTPase activity in NSCLC) and tumor microenvironment differences .
  • Combination Strategies :
    • EGFR inhibitors (e.g., cetuximab) : Boost CRC response rates (e.g., GDC-6036 + cetuximab ORR: 66%) by counteracting feedback activation .
    • SHP2/SOS1 inhibitors : Synergize with KRAS G12C inhibitors to block MAPK pathway reactivation, achieving 50% ORR in NSCLC .

Selectivity and Pharmacokinetics

  • Adagrasib : Demonstrates 1000-fold higher selectivity for KRAS G12C over wild-type KRAS, reducing off-target toxicity .
  • Sotorasib : Lower selectivity but broader clinical validation, with 88.1% disease control rate in NSCLC .
  • Next-Gen Inhibitors (e.g., D-1553, JDQ443) : Optimized covalent binding kinetics and oral bioavailability enhance in vivo efficacy .

Resistance Mechanisms and Solutions

  • Primary Resistance: KRAS Amplification: Observed in 15–20% of resistant cases; reversible upon drug withdrawal . Secondary Mutations (e.g., Y96D): Disrupt inhibitor binding; addressed by non-covalent inhibitors targeting switch II pockets .
  • Combination Therapies: LUNA18 (RAS inhibitor): Prevents MAPK reactivation, suppressing resistance in xenograft models . PROTAC Degraders: Under investigation to degrade KRAS G12C protein entirely .

Key Differentiators Among KRAS G12C Inhibitors

Selectivity : Adagrasib’s superior selectivity may translate to fewer adverse events, while sotorasib’s broader use is supported by extensive real-world data .

Tumor-Type Efficacy: CRC patients benefit less from monotherapy but show promise with EGFR inhibitor combinations .

Resistance Management : Next-gen inhibitors and combinations (e.g., LUNA18 + KRAS inhibitors) address adaptive resistance more effectively .

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